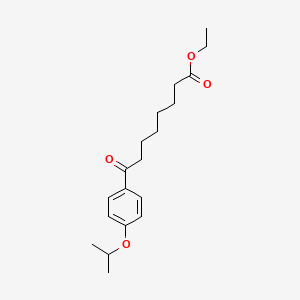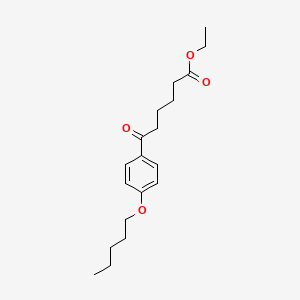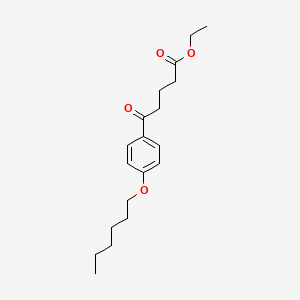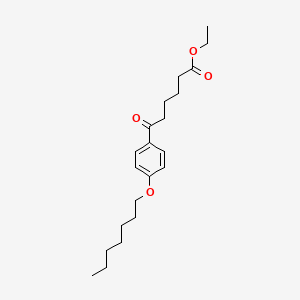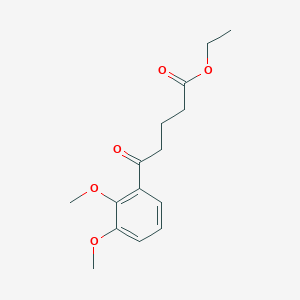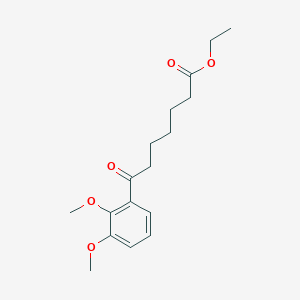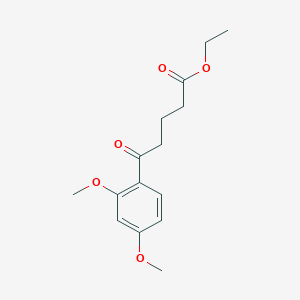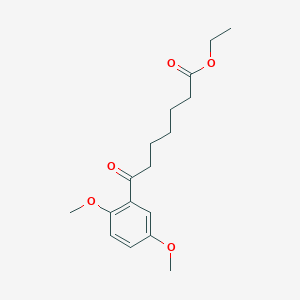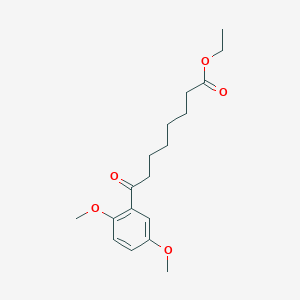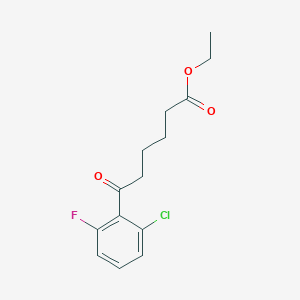
Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of 2-(2-Chloro-6-fluorophenyl)acetamides . These compounds have been studied for their potential as thrombin inhibitors .
Synthesis Analysis
While the specific synthesis for “Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate” is not available, related compounds such as 2-(2-chloro-6-fluorophenyl)acetamides have been synthesized from the reaction of nitrobenzene with diethyl malonate followed by decarboxylation .
Molecular Structure Analysis
The molecular structure of the related compound 2-(2-Chloro-6-fluorophenyl)acetamides has been studied . The compound was found to have potent thrombin inhibitory activity .
Chemical Reactions Analysis
The Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate, could potentially be relevant to the synthesis of this compound .
Aplicaciones Científicas De Investigación
Pharmaceutical Drug Synthesis
This compound is a valuable intermediate in the synthesis of pharmaceutical drugs. Its structure is conducive to forming aryl halides , which are crucial in creating active pharmaceutical ingredients (APIs). For instance, the Sandmeyer reaction utilizes such intermediates for constructing biologically active compounds, including potential thrombin inhibitors .
Organic Synthesis
In organic chemistry, this compound can be used to introduce 2-chloro-6-fluorophenyl groups into more complex molecules. This is particularly useful in the synthesis of molecules with specific pharmacological properties, as the introduction of halogen atoms can significantly alter the biological activity of a compound .
Material Science
The compound’s ability to form covalent bonds with various substrates makes it a candidate for developing advanced materials. It could be used to graft organic molecules onto metallic surfaces, potentially creating new types of nanocomposites with unique electrical or mechanical properties .
Catalysis
Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate may serve as a precursor in catalyst development. Catalysts derived from this compound could be used in various metal-catalyzed cross-coupling reactions , which are pivotal in creating complex organic molecules .
Agrochemical Research
The structural features of this compound suggest potential applications in the development of agrochemicals. The fluorinated phenyl ring could be instrumental in creating new pesticides or herbicides, given that fluorination often leads to increased biological activity and stability .
Analytical Chemistry
As an analytical reagent, this compound could be used in chromatography or spectroscopy as a standard or a derivative-forming agent to analyze or detect other substances. Its unique structure allows for easy identification and quantification in complex mixtures .
Environmental Science
In environmental science, this compound could be used to study the degradation of fluorinated organic compounds in the environment. Understanding its breakdown products and pathways is essential for assessing the environmental impact of fluorinated pollutants .
Biochemistry
Finally, in biochemistry, the compound could be used to study enzyme-substrate interactions , especially enzymes that act on similar ester or aromatic structures. This can provide insights into enzyme specificity and aid in the design of enzyme inhibitors .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFO3/c1-2-19-13(18)9-4-3-8-12(17)14-10(15)6-5-7-11(14)16/h5-7H,2-4,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRBNENASDCHSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(C=CC=C1Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

